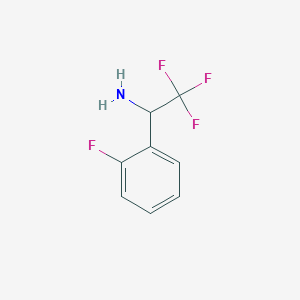
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine: is a chemical compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoroacetaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
Chemistry:
- 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology:
- In biological research, this compound is used to study the effects of fluorinated amines on biological systems and their potential as enzyme inhibitors .
Medicine:
- The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .
- The compound’s fluorinated groups enhance its binding affinity and specificity towards these targets, making it a potent inhibitor or modulator in various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-furyl)ethanamine: This compound has a similar trifluoromethyl group but differs in the aromatic ring structure, which can lead to different chemical and biological properties.
2,2,2-Trifluoroethylamine: This compound lacks the additional fluorophenyl group, making it less complex and potentially less specific in its interactions.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: This compound has an additional trifluoromethyl group, which can influence its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethyl and fluorophenyl groups in 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine makes it unique in terms of its chemical reactivity and potential applications. These groups enhance its stability, binding affinity, and specificity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKUROIPPDLIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














